Home > Products > Screening Compounds P146864 > Sitagliptin IMpurity
Sitagliptin IMpurity - 1803026-58-5

Sitagliptin IMpurity

Catalog Number: EVT-1725093
CAS Number: 1803026-58-5
Molecular Formula: C16H12F6N4O
Molecular Weight: 390.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The presence of impurities like Sitagliptin Impurity, even in trace amounts, can impact the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Sitagliptin []. Therefore, understanding its formation, properties, and potential effects is crucial for pharmaceutical development and quality control.

Boc-(R)-3-amino-2,4,5-trifluoroperbenzene

  • Compound Description: This compound serves as a crucial starting material in the synthesis of a specific Sitagliptin impurity. Its role involves esterification with ethanol, followed by Boc removal and salt formation to yield the impurity. []

2,4,5-Trifluoro benzeneacetaldehyde

  • Compound Description: Utilized as a primary starting material in the synthesis of a specific Sitagliptin impurity. The synthetic process involves a Knoevenagel condensation reaction. []

2,4,5-Trifluoro-phenylacetic acid

  • Compound Description: This compound acts as the initial material in synthesizing various Sitagliptin impurities. The synthetic pathway entails a reduction reaction, an oxidation reaction, a Knoevenagel condensation reaction, and either a condensation or ammonolysis reaction. []

1-Bromo-2,4,5-trifluorobenzene

  • Compound Description: Used as a key starting material in the synthesis of two United States Pharmacopeia impurities of Sitagliptin: 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin. It undergoes a cobalt-catalyzed cross-coupling reaction with methyl 4-bromocrotonate. []

Methyl 4-bromocrotonate

  • Compound Description: This compound acts as a reagent in the synthesis of two United States Pharmacopeia impurities of Sitagliptin: 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin. It undergoes a cobalt-catalyzed cross-coupling reaction with 1-bromo-2,4,5-trifluorobenzene. []
  • Compound Description: This compound is a synthetic intermediate produced by the hydrolysis of the ester formed from the reaction of 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate. []
  • Compound Description: This compound is formed through the carbon-carbon double bond regio-isomerization and hydrolysis of the ester product from the reaction of 1-bromo-2,4,5-trifluorobenzene and methyl 4-bromocrotonate. []

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

  • Compound Description: This compound reacts with (E)-(2,4,5-trifluorophenyl)but-2-enoic acid and (E)-(2,4,5-trifluorophenyl)but-3-enoic acid to form the final Sitagliptin impurities, 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin, respectively. []

3-Desamino-2,3-dehydrositagliptin

  • Compound Description: A known United States Pharmacopeia impurity of Sitagliptin, this compound is formed as a result of potential side reactions or degradation pathways during Sitagliptin synthesis or storage. []

3-Desamino-3,4-dehydrositagliptin

  • Compound Description: This compound is another identified United States Pharmacopeia impurity of Sitagliptin, likely arising from side reactions or degradation processes during the synthesis or storage of Sitagliptin. []
Overview

Sitagliptin FP impurity C is a significant compound in the pharmaceutical industry, particularly in the context of diabetes treatment. This impurity is derived from sitagliptin, a well-known dipeptidyl peptidase-4 inhibitor used to manage blood glucose levels in patients with type 2 diabetes. Understanding the characteristics of this impurity is crucial for quality control and regulatory compliance in drug manufacturing.

Source

The compound is identified by its Chemical Abstracts Service number 1803026-58-5 and has various synonyms, including its IUPAC name: (3E)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one. It can be sourced from specialized chemical suppliers and is often used as a reference standard in analytical laboratories .

Classification

Sitagliptin FP impurity C falls under the category of pharmaceutical impurities. Impurities can arise during the synthesis of active pharmaceutical ingredients or from degradation processes. The classification of this compound is essential for its identification and quantification during quality assessments .

Synthesis Analysis

Methods

The synthesis of sitagliptin FP impurity C involves several chemical reactions that transform precursor compounds into the final product. A notable method includes the use of 2,4,5-trifluorophenylacetic acid as a starting material. The synthesis pathway typically includes:

  1. Reduction Reaction: This step involves converting a precursor compound into an intermediate using reducing agents.
  2. Oxidation Reaction: Following reduction, an oxidation step introduces functional groups necessary for further reactions.
  3. Knoevenagel Condensation: This reaction forms carbon-carbon bonds to build the core structure of sitagliptin FP impurity C.
  4. Ammonolysis or Condensation Reactions: These reactions finalize the structure by introducing amine groups or further modifying existing functional groups.
Molecular Structure Analysis

Structure

The molecular structure of sitagliptin FP impurity C can be represented as follows:

  • Molecular Formula: C₁₆H₁₂F₆N₄O
  • Molecular Weight: 390.3 g/mol

The structure features a complex arrangement with multiple functional groups, including trifluoromethyl and triazole moieties, which contribute to its biological activity and stability .

Data

The compound's structural data can be found in various chemical databases, providing insights into its bonding patterns and spatial configuration.

Chemical Reactions Analysis

Reactions

Sitagliptin FP impurity C participates in various chemical reactions typical for pharmaceutical compounds. Key reactions include:

  • Hydrolysis: This reaction can occur under certain conditions, leading to the breakdown of the compound into simpler components.
  • Degradation Pathways: Understanding how sitagliptin FP impurity C degrades under different environmental conditions is crucial for stability testing.

These reactions are vital for assessing the stability and shelf-life of pharmaceutical formulations containing sitagliptin .

Mechanism of Action

Process

Sitagliptin FP impurity C acts as an impurity in formulations containing sitagliptin. While it does not exhibit significant therapeutic effects on its own, understanding its presence helps in evaluating the safety and efficacy of sitagliptin products. The mechanism involves:

  1. Inhibition of Dipeptidyl Peptidase-4: Sitagliptin itself inhibits this enzyme, leading to increased levels of incretin hormones that help regulate insulin secretion.
  2. Impurity Impact: The presence of impurities like sitagliptin FP impurity C may influence the pharmacokinetics and pharmacodynamics of the primary drug.

Data regarding its impact on drug performance is essential for regulatory submissions .

Physical and Chemical Properties Analysis

Physical Properties

Sitagliptin FP impurity C exhibits properties typical of organic compounds with fluorinated groups:

  • Appearance: Generally appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like toluene and less soluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Exhibits stability under controlled conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

These properties are critical for formulation scientists when developing stable drug products .

Applications

Scientific Uses

Sitagliptin FP impurity C serves multiple purposes in scientific research:

  • Quality Control: Used as a reference standard in analytical methods to ensure the quality and consistency of sitagliptin formulations.
  • Stability Studies: Assists researchers in understanding degradation pathways and improving formulation stability.
  • Pharmaceutical Development: Plays a role in developing new formulations that minimize impurities while maintaining efficacy.

Properties

CAS Number

1803026-58-5

Product Name

Sitagliptin FP impurity C

IUPAC Name

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one

Molecular Formula

C16H12F6N4O

Molecular Weight

390.28 g/mol

InChI

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1-2,6-7H,3-5,8H2/b2-1+

InChI Key

BLDAVCZELRQXFP-OWOJBTEDSA-N

SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC=CC3=CC(=C(C=C3F)F)F

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C/C=C/C3=CC(=C(C=C3F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.